molecular formula C18H29N3O B7915948 (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide

Cat. No.: B7915948
M. Wt: 303.4 g/mol
InChI Key: ZKMFFZAVIGRELK-DJNXLDHESA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-amino acid backbone linked to a 1-benzyl-piperidin-2-ylmethyl group. Its stereochemistry at the second carbon position (S-configuration) is critical for enantioselective binding, a feature often exploited in medicinal chemistry . Notably, this compound and several analogs (e.g., N-ethyl and halogenated derivatives) have been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-12-16-10-6-7-11-21(16)13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22)/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMFFZAVIGRELK-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCCCN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The compound belongs to a family of amides with modifications at the piperidine ring, benzyl substituents, or alkyl side chains. Below is a comparative analysis of key analogs:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide (Parent) Piperidin-2-ylmethyl, benzyl, 3-methyl-butyramide Not explicitly provided Discontinued; chiral center at C2
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide Piperidin-4-yl (vs. 2-ylmethyl), N-methyl C19H29N3O 315.46 Discontinued; altered piperidine substitution may affect steric interactions
(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide 2,4-Dichloro-benzyl (vs. benzyl) C12H16Cl2N2O 275.17 Higher lipophilicity (Cl substituents); potential enhanced membrane permeability
(S)-2-Amino-N-(3-cyano-benzyl)-3-methyl-butyramide 3-Cyano-benzyl C12H15N3O 231.30 Electron-withdrawing cyano group may influence electronic properties
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide Piperidin-4-ylmethyl, N-isopropyl C21H35N3O 345.53 Bulky isopropyl group could reduce metabolic clearance
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide Cyclohexyl core with benzyl-cyclopropyl-amino substituent C21H33N3O 343.51 Predicted pKa = 14.95; conformational flexibility differs from piperidine analogs

Research Findings and Implications

  • Piperidine Substitution: The position of the piperidine substituent (e.g., 2-ylmethyl vs. 4-yl) alters steric and electronic interactions.
  • Benzyl Modifications: Halogenation (e.g., 2,4-dichloro in ) increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but may also raise toxicity concerns .
  • N-Alkylation : The addition of N-isopropyl () or N-cyclopropyl () groups introduces steric bulk, likely slowing enzymatic degradation and extending half-life .
  • Discontinued Status : Multiple analogs (e.g., N-ethyl, iodo-benzyl derivatives) are marked as discontinued, hinting at synthetic challenges (e.g., iodination stability) or insufficient biological performance .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide is a chiral compound characterized by its complex structure, which includes an amino group, a piperidine moiety, and a butyramide backbone. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of approximately 207.27 g/mol. The stereogenic center in its structure contributes to its potential biological activity and specificity in interactions with various biological targets.

Structural Characteristics

The compound features:

  • Amino Group : Imparts basicity and potential for hydrogen bonding.
  • Piperidine Ring : Enhances lipophilicity and may influence receptor binding.
  • Butyramide Structure : Provides a framework for further functionalization and biological activity.

Pharmacological Properties

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide exhibits a range of biological activities, particularly in neuropharmacology. Preliminary studies suggest its interactions with neurotransmitter systems, especially those involving dopamine and serotonin receptors, indicating potential modulatory effects on these pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantEffective in maximal electroshock seizure models
NeuropharmacologicalModulation of dopamine and serotonin pathways
AntifungalInhibitory activity against certain fungi

The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide involves its ability to bind selectively to certain receptors or enzymes. This binding can modulate their activity, leading to various biological effects such as:

  • Signal Transduction : Altering cellular signaling pathways.
  • Enzyme Inhibition : Blocking the activity of specific enzymes involved in metabolic processes.
  • Receptor Activation : Stimulating or inhibiting receptor-mediated responses.

Study 1: Anticonvulsant Activity

In a comparative study examining the anticonvulsant properties of various benzyl-substituted amino acids, (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide demonstrated significant efficacy. The study reported an effective dose (ED50) lower than that of standard anticonvulsants like phenobarbital, indicating its potential as a novel therapeutic agent for seizure disorders .

Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of this compound showed promising results in modulating neurotransmitter systems. The compound's ability to interact with dopamine receptors suggests potential applications in treating conditions such as depression and anxiety disorders.

Study 3: Antifungal Properties

In another study focusing on antifungal activity, (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-3-methyl-butyramide exhibited notable growth inhibition against Yarrowia lipolytica, suggesting that modifications to the piperidine structure could enhance antifungal efficacy .

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